2-(Ethylthio)-4-(trifluoromethyl)benzenamine
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Overview
Description
2-(Ethylthio)-4-(trifluoromethyl)benzenamine is a useful research compound. Its molecular formula is C9H10F3NS and its molecular weight is 221.24. The purity is usually 95%.
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Scientific Research Applications
Herbicide and Pest Control
- Weed and Pest Control in Agriculture: Trifluralin, a compound structurally related to 2-(Ethylthio)-4-(trifluoromethyl)benzenamine, has been utilized in controlling weeds in agricultural settings, such as the control of white campion in birdsfoot trefoil (Wyse & Mcgraw, 1987).
Chemical Synthesis and Material Science
- Synthesis of Novel Compounds: It has been used in the synthesis of various chemical structures such as dihydro-1H-imidazole and tetrahydropyrimidine systems, showcasing its role as a versatile synthon in chemical synthesis (Wydra, Patterson, & Strekowski, 1990).
- Development of Conducting Polymers: The related compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, has been used to develop soluble conducting polymers with potential applications in electronics and material science (Yildiz et al., 2008).
Environmental Science and Analysis
- Studying Environmental Degradation: Research has been conducted on the degradation of trifluralin, which shares a similar structure, to understand its environmental fate and impact, particularly in reducing environments like flooded soils and wetland sediments (Klupinski & Chin, 2003).
- Electroanalytical Methods in Environmental Monitoring: The study of electroanalytical methods for determining the presence of similar compounds like ethalfluralin in environmental matrices highlights its significance in environmental monitoring (Thriveni et al., 2009).
Pharmaceutical and Medical Applications
- Synthesis of Medical Intermediate Molecules: this compound has been used in the synthesis of medical intermediates for treating psychiatric conditions (Z. Zhimin, 2003).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The exact target of this compound would depend on its overall structure and the specific biological system in which it is used.
Mode of Action
The trifluoromethyl group can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The exact mode of action would depend on the specific biological targets and the overall structure of the compound.
Biochemical Pathways
The compound might be involved in the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino (thio)phenols . The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Properties
IUPAC Name |
2-ethylsulfanyl-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-2-14-8-5-6(9(10,11)12)3-4-7(8)13/h3-5H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPFEEHBUIGCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.